

# A Comparative Guide to Enrofloxacin MIC Susceptibility Testing: CLSI, EUCAST, and Commercial Systems

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## Compound of Interest

Compound Name: *Enrofloxacin*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of quality control (QC) ranges for **enrofloxacin** minimum inhibitory concentration (MIC) susceptibility testing as recommended by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). It also includes available QC data from major commercial testing systems and a review of their performance against reference methods. Detailed experimental protocols for standardized broth microdilution are provided to ensure accurate and reproducible results.

## I. Quality Control Ranges for Reference Methods

Accurate and reliable MIC susceptibility testing is crucial for both clinical diagnostics and the development of new antimicrobial agents. The use of well-characterized reference strains with established QC ranges is a fundamental component of a robust quality assurance program. The tables below summarize the recommended **enrofloxacin** MIC QC ranges from CLSI and available information for EUCAST.

Table 1: CLSI Recommended **Enrofloxacin** MIC Quality Control Ranges

Quality Control Strain	CLSI Document	MIC Range (µg/mL)
Escherichia coli ATCC® 25922	VET01S, 7th Ed. (2024)	0.008 - 0.03
Staphylococcus aureus ATCC® 29213	VET01S, 7th Ed. (2024)	0.06 - 0.25
Pseudomonas aeruginosa ATCC® 27853	VET01S, 7th Ed. (2024)	1 - 4

Note: The ranges presented are based on the most recent CLSI veterinary-specific guidelines. [\[1\]](#)

Table 2: EUCAST Recommended **Enrofloxacin** MIC Quality Control Ranges

As of the latest EUCAST quality control tables for veterinary medicine (VetCAST), specific MIC QC ranges for **enrofloxacin** are not explicitly listed for the routine QC strains such as Escherichia coli ATCC 25922 and Staphylococcus aureus ATCC 29213.[\[2\]](#) Researchers are advised to consult the most current VetCAST documents for any updates or specific recommendations for fluoroquinolone testing.

## II. Quality Control Ranges for Commercial MIC Susceptibility Testing Systems

Several automated and manual commercial systems are widely used for routine antimicrobial susceptibility testing. These systems offer advantages in terms of workflow efficiency and standardization. However, their performance must be continually evaluated against the reference methods. The following table summarizes available **enrofloxacin** MIC QC ranges for some of the most common commercial systems.

Table 3: **Enrofloxacin** MIC QC Ranges for Commercial Systems

System	QC Strain	Available MIC Range (µg/mL)	Notes
Thermo Scientific™ Sensititre™	Escherichia coli ATCC® 25922	0.004 - 0.015 (at 22°C) or 0.008 - 0.03 (at 28°C)	Ranges can vary based on the specific plate and incubation conditions.[3]
bioMérieux VITEK® 2	Information Not Readily Available	Specific enrofloxacin QC ranges for veterinary cards are not detailed in publicly accessible documents. Users should refer to the product insert.	The VITEK® 2 system utilizes proprietary AST cards.[4][5]
Beckman Coulter MicroScan	Information Not Readily Available	Specific enrofloxacin QC ranges for veterinary panels are not detailed in publicly accessible documents. Users should refer to the product insert.	MicroScan panels are available for both automated and manual reading.

### III. Performance of Alternative and Commercial Methods

The agreement between commercial or alternative testing methods and the gold-standard broth microdilution is a critical consideration for laboratories. Studies have shown varying levels of agreement depending on the method and organism being tested.

One study comparing different methodologies for **enrofloxacin** susceptibility testing of avian pathogenic E. coli found that the MIC-gradient strip test had high essential agreement with the reference microbroth dilution method. Agar dilution also demonstrated good categorical

agreement. However, discrepancies can arise, particularly for isolates with MICs near the clinical breakpoint.

Automated systems like the VITEK® 2 offer rapid results but their performance should be carefully monitored. While these systems are widely used, specific performance data for **enrofloxacin** against a broad range of veterinary pathogens can be limited in publicly available literature.

## IV. Experimental Protocols

Standardized methodologies are paramount for the accuracy and reproducibility of MIC testing. The following sections outline the key steps for performing broth microdilution susceptibility testing according to CLSI and EUCAST guidelines.

### CLSI Broth Microdilution Method (Reference: CLSI VET01-A4)

This method is a standardized procedure for determining the MIC of an antimicrobial agent.

#### A. Media Preparation:

- Use cation-adjusted Mueller-Hinton Broth (CAMHB).
- The concentration of  $Mg^{2+}$  and  $Ca^{2+}$  should be within the CLSI-specified ranges.

#### B. Inoculum Preparation:

- Select three to five well-isolated colonies of the same morphological type from an 18- to 24-hour agar plate.
- Transfer the colonies to a tube containing 4 to 5 mL of a suitable broth medium.
- Incubate the broth culture at 35°C until it achieves or exceeds the turbidity of a 0.5 McFarland standard.
- Adjust the turbidity of the inoculum suspension with sterile saline or broth to match that of a 0.5 McFarland standard. This corresponds to approximately  $1 \times 10^8$  CFU/mL.

- Within 15 minutes of standardization, dilute the adjusted inoculum suspension in broth to achieve a final concentration of approximately  $5 \times 10^5$  CFU/mL in each well of the microdilution tray.

#### C. Incubation:

- Incubate the inoculated microdilution trays at  $35^\circ\text{C} \pm 2^\circ\text{C}$  in ambient air for 16 to 20 hours for non-fastidious bacteria.

#### D. Interpretation of Results:

- The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.



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### CLSI Broth Microdilution Workflow

## EUCAST Broth Microdilution Method (Reference: EUCAST Documents)

The EUCAST broth microdilution method is aligned with the ISO 20776-1 standard for non-fastidious organisms.

#### A. Media Preparation:

- Use cation-adjusted Mueller-Hinton Broth (CAMHB). For fastidious organisms, Mueller-Hinton broth supplemented with 5% lysed horse blood and 20 mg/L  $\beta$ -NAD (MH-F) is recommended.

#### B. Inoculum Preparation:

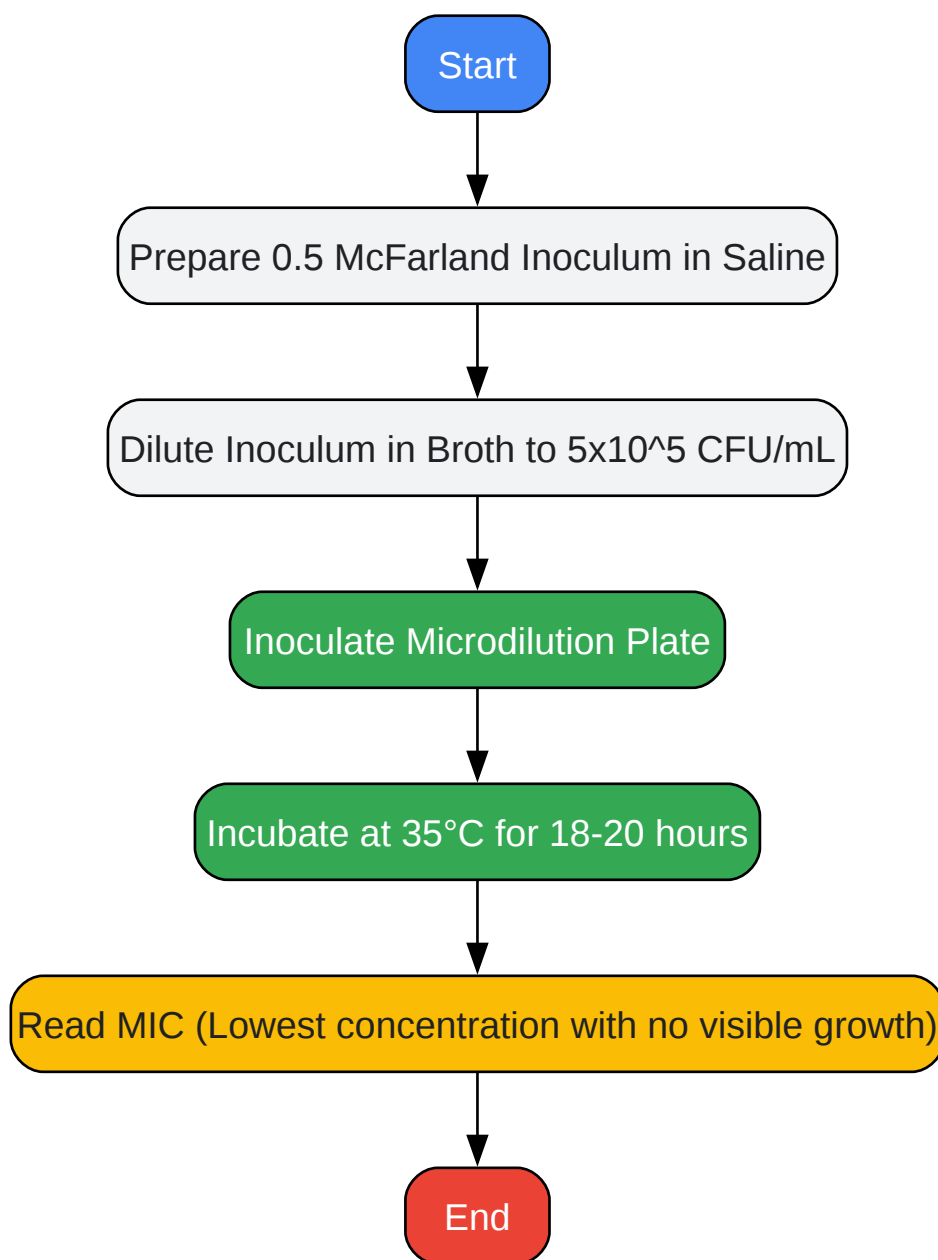
- Prepare a bacterial suspension equivalent to a 0.5 McFarland standard in saline.
- Dilute this suspension in the appropriate broth to achieve a final inoculum density of approximately  $5 \times 10^5$  CFU/mL in the microdilution wells.

C. Incubation:

- Incubate the microdilution plates in ambient air at  $35 \pm 1^\circ\text{C}$  for  $18 \pm 2$  hours.

D. Interpretation of Results:

- The MIC is defined as the lowest concentration of the antimicrobial agent that inhibits visible growth. EUCAST provides detailed reading guides to aid in the interpretation of results.



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EUCAST Broth Microdilution Logical Flow

## V. Conclusion

Standardized MIC susceptibility testing with appropriate quality control is essential for reliable data in research and drug development. While CLSI provides clear QC ranges for **enrofloxacin** against key reference strains, specific guidance from EUCAST for veterinary use is less defined. Commercial systems offer automation and convenience, but their QC ranges

and performance should be verified against reference methods. Adherence to detailed experimental protocols, such as those provided by CLSI and EUCAST, is critical for generating high-quality, comparable MIC data. Researchers should always refer to the latest versions of the respective standards for the most up-to-date information.

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